molecular formula C11H16N2O B2416703 (1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine CAS No. 2277342-49-9

(1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine

Cat. No.: B2416703
CAS No.: 2277342-49-9
M. Wt: 192.262
InChI Key: XKNPPDZALHKYTL-GHMZBOCLSA-N
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Description

(1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine is a chiral organic compound characterized by the presence of a pyridine ring attached to a cyclohexane ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine typically involves the reaction of a pyridine derivative with a cyclohexane derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine-4-ol reacts with (1R,2R)-1-amino-2-chlorocyclohexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the investigation of biochemical pathways and mechanisms.

Medicine

Medically, this compound is explored for its therapeutic potential. It is investigated for its role in modulating biological processes, which could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diaminocyclohexane: A chiral diamine used in asymmetric synthesis and catalysis.

    (1R,2R)-1,2-Cyclohexanediol: A diol with applications in organic synthesis and as a chiral building block.

    (1R,2R)-2-Aminocyclohexanol: A compound with similar structural features, used in the synthesis of pharmaceuticals and fine chemicals.

Uniqueness

(1R,2R)-2-(pyridin-4-yloxy)cyclohexan-1-amine stands out due to the presence of the pyridine ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-pyridin-4-yloxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h5-8,10-11H,1-4,12H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNPPDZALHKYTL-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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